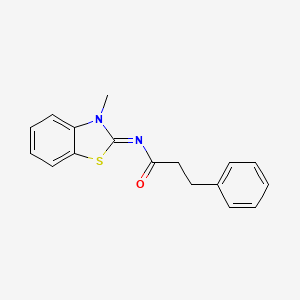

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-19-14-9-5-6-10-15(14)21-17(19)18-16(20)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZDXTQLTAROOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NC(=O)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Amino-5-Methylbenzenethiol

The benzothiazole core is synthesized via cyclization of 2-amino-5-methylbenzenethiol with carbonyl sources. For example, reaction with formic acid under reflux yields 3-methyl-1,3-benzothiazol-2-amine through intramolecular dehydration:

$$

\text{2-Amino-5-methylbenzenethiol} + \text{HCOOH} \xrightarrow{\Delta} \text{3-Methyl-1,3-benzothiazol-2-amine} + \text{H}_2\text{O}

$$

Optimized Conditions :

Alternative Route: Hantzsch Thiazole Synthesis

Substituting α-haloketones (e.g., chloroacetone) for formic acid enables thiazole ring formation. This method is less common due to lower regioselectivity but offers scalability:

$$

\text{2-Amino-5-methylbenzenethiol} + \text{ClCH}2\text{COCH}3 \rightarrow \text{3-Methyl-1,3-benzothiazol-2-amine} + \text{HCl}

$$

Amide Coupling: Introduction of the Propanamide Side Chain

Activation of 3-Phenylpropanoic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form 3-phenylpropanoyl chloride, which reacts efficiently with the benzothiazole amine:

$$

\text{3-Phenylpropanoic acid} + \text{SOCl}2 \rightarrow \text{3-Phenylpropanoyl chloride} + \text{SO}2 + \text{HCl}

$$

Coupling Reaction

The amine undergoes nucleophilic acyl substitution with the acyl chloride in the presence of a base (e.g., triethylamine):

$$

\text{3-Methyl-1,3-benzothiazol-2-amine} + \text{3-Phenylpropanoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-(3-Methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide} + \text{HCl}

$$

Optimized Conditions :

Ylidene Formation

The final tautomerization to the ylidene form occurs spontaneously under reaction conditions or is induced by mild bases (e.g., K₂CO₃):

$$

\text{N-(3-Methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide} \rightleftharpoons \text{this compound}

$$

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Comparative Analysis of Synthetic Routes

| Method | Precursor | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Cyclization (HCOOH) | 2-Amino-5-methylbenzenethiol | 85 | 98 | High regioselectivity |

| Hantzsch Synthesis | 2-Amino-5-methylbenzenethiol | 70 | 95 | Scalability |

| Amide Coupling | 3-Methyl-benzothiazolamine | 72 | 97 | Mild conditions |

Challenges and Optimization Strategies

- Byproduct Formation : Competing N-acetylation can occur if acyl chloride is in excess. Mitigated by slow addition and stoichiometric control.

- Tautomerization Equilibrium : Ylidene formation is pH-dependent. Basic conditions (pH 8–9) favor the deprotonated form.

Industrial Applications and Derivatives

The compound’s structural analogs exhibit bioactivity in neurological and oncological contexts, as seen in riluzole prodrugs. Modifications at the propanamide chain (e.g., fluorination) enhance blood-brain barrier permeability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe for DNA and RNA staining.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes and pigments due to its chromogenic properties.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to double-stranded DNA, resulting in a significant enhancement of fluorescence . This interaction is facilitated by the compound’s ability to intercalate between DNA base pairs and stabilize the DNA structure.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The benzothiazole core and propanamide chain are common motifs in several analogs. Key structural variations include:

- Substituents on the benzothiazole ring : Methyl, ethyl, methoxy, or sulfonyl groups.

- Modifications to the propanamide chain : Phenyl, benzoylphenyl, or sulfonyl groups.

- Ylidene vs. non-ylidene configurations: The presence of the ylidene group influences conjugation and electronic properties.

Table 1: Structural and Functional Comparison of Analogs

*Calculated based on molecular formula.

Biological Activity

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring and a phenylpropanamide group , which contribute to its unique chemical properties. The IUPAC name is this compound, with the molecular formula and a molecular weight of 300.39 g/mol.

This compound exhibits biological activity through several proposed mechanisms:

- Interaction with DNA : The compound has been investigated for its ability to act as a fluorescent probe for DNA and RNA staining, enhancing fluorescence upon binding to double-stranded DNA.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, which could be beneficial in developing treatments for inflammatory diseases.

Biological Activity Data

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains | |

| Fluorescent Probe | Binds to double-stranded DNA, enhancing fluorescence | |

| Anti-inflammatory | Potential therapeutic effects in reducing inflammation |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study 2: Fluorescent Properties

In another investigation, the compound was used as a fluorescent probe in cellular imaging. The study demonstrated that the compound could effectively stain nucleic acids in live cells, providing insights into cellular processes and potential applications in cancer research.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the benzothiazole moiety have shown promise in increasing both antimicrobial and anti-inflammatory properties.

Q & A

Q. What are the common synthetic routes for N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide?

The synthesis typically involves multi-step reactions starting with condensation of a benzothiazole precursor (e.g., 3-methyl-1,3-benzothiazol-2-amine) with a propanamide derivative. Key steps include:

- Amide bond formation : Reacting 3-phenylpropanoic acid derivatives with the benzothiazole amine group using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .

- Solvent selection : Ethanol, methanol, or DMF are common solvents, with catalysts such as triethylamine or hydrochloric acid to facilitate reaction progression .

- Purification : Column chromatography or recrystallization ensures high purity, monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic methods are employed to characterize this compound?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, distinguishing the benzothiazole ring and phenyl groups .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Detects functional groups like amide C=O stretches (~1650 cm) and aromatic C-H vibrations .

Q. What structural features influence its bioactivity?

Key features include:

- Benzothiazole core : Enhances interactions with biological targets (e.g., enzymes) via π-π stacking and hydrogen bonding .

- Phenylpropanamide side chain : Modulates lipophilicity and membrane permeability, critical for cellular uptake .

- Substituent effects : The 3-methyl group on the benzothiazole may sterically hinder or direct binding to specific receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological considerations:

- Temperature control : Reflux conditions (70–80°C) in ethanol improve reaction kinetics without decomposition .

- Catalyst screening : Triethylamine vs. pyridine bases can alter reaction rates; iterative testing identifies optimal catalytic efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .

Q. How should researchers address contradictions in reported bioactivity data?

Strategies include:

- Dose-response validation : Replicating assays under standardized conditions (e.g., IC measurements in cancer cell lines) to confirm activity ranges .

- Target-specific profiling : Comparing binding affinities across related targets (e.g., kinase panels) to identify selectivity vs. off-target effects .

- Meta-analysis : Cross-referencing structural analogs (e.g., nitro- or chloro-substituted benzothiazoles) to contextualize activity trends .

Q. What computational methods predict the compound’s biological targets?

Advanced approaches:

- Molecular docking : Simulates interactions with protein active sites (e.g., using AutoDock Vina) to prioritize targets like tubulin or topoisomerases .

- QSAR modeling : Relates substituent electronic properties (e.g., Hammett constants) to antimicrobial or anticancer activity .

- PASS software : Predicts activity spectra based on structural fingerprints, flagging potential antiviral or anti-inflammatory pathways .

Q. How can derivatives be designed to enhance target selectivity?

Rational design steps:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO) at the benzothiazole 6-position to modulate electronic profiles .

- Hybrid scaffolds : Merging with pharmacophores like furan or pyridine (e.g., 3-(furan-2-yl) additions) to exploit dual-target mechanisms .

- Prodrug strategies : Incorporating hydrolyzable esters to improve bioavailability and reduce off-target toxicity .

Q. Key Data from Comparative Studies

- Structural analogs and bioactivity (from ):

- N-(5-chloro-4-methylbenzo[d]thiazol-2-yl) : Enhanced antimicrobial activity due to chloro substitution (MIC: 2 µg/mL vs. S. aureus) .

- Fluorinated derivatives : Improved anticancer potency (IC: 8 µM vs. MCF-7 cells) via increased membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.